molecular formula C21H14Cl2N2O2 B10921673 (2E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

(2E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B10921673
M. Wt: 397.2 g/mol
InChI Key: RLLDBEHYGMYOHW-RVDMUPIBSA-N
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Description

(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of chlorinated phenyl and furan rings, along with a cyano group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, furan derivatives, and cyano group donors. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(2-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE
  • (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

(E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-13-4-2-7-18(23)20(13)25-21(26)15(12-24)11-17-8-9-19(27-17)14-5-3-6-16(22)10-14/h2-11H,1H3,(H,25,26)/b15-11+

InChI Key

RLLDBEHYGMYOHW-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N

Origin of Product

United States

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